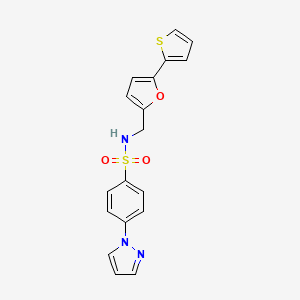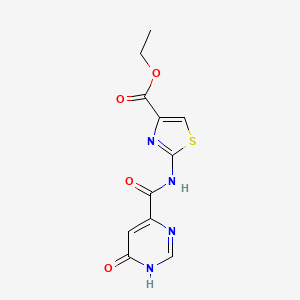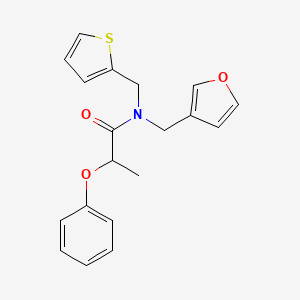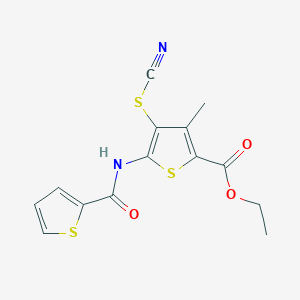![molecular formula C11H11N3O2 B2892466 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone CAS No. 320416-23-7](/img/structure/B2892466.png)
1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone is an organic compound characterized by the presence of a triazole ring attached to a phenyl group and an acetone moiety
科学的研究の応用
1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Safety and Hazards
将来の方向性
The future directions for the study of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone and similar compounds could include further investigation into their potential as anticancer agents . Additionally, more research could be done to understand their mechanism of action and to optimize their synthesis process.
作用機序
Target of Action
The primary target of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the formation of hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can potentially disrupt the production of estrogens, leading to downstream effects on various physiological processes that rely on these hormones.
Result of Action
The compound’s action on the aromatase enzyme can lead to a decrease in estrogen production. This has potential implications in conditions such as cancer , where the growth of certain types of cancer cells can be fueled by estrogens . In fact, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
生化学分析
Biochemical Properties
In biochemical reactions, 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone can interact with various enzymes, proteins, and other biomolecules. The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. Some derivatives of 1,2,4-triazole have shown promising cytotoxic activity against cancer cell lines such as Hela . These compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it can bind to the colchicine binding site of the tubulin . This binding can lead to changes in gene expression, enzyme inhibition or activation, and other cellular processes .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. The compounds synthesized are thermally stable
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone typically involves the reaction of 1-phenyl-1H-1,2,4-triazole with an appropriate acetone derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced nitrogen heterocycles.
Substitution: Formation of substituted phenyl derivatives.
類似化合物との比較
1-Phenyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the acetone moiety.
1-(4-Phenyl-1H-1,2,3-triazol-1-yl)acetone: Similar structure but with a different triazole ring configuration.
Uniqueness: 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone is unique due to its specific combination of the triazole ring and acetone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
1-[(1-phenyl-1,2,4-triazol-3-yl)oxy]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9(15)7-16-11-12-8-14(13-11)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREGRGNBFQJGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=NN(C=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2892387.png)
![2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2892388.png)
![(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/structure/B2892390.png)
![N-(4-fluorophenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2892391.png)
![1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2892392.png)
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2892395.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2892397.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea](/img/structure/B2892401.png)
![[5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl]acetic acid dihydrochloride](/img/structure/B2892402.png)

![5-Amino-1-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2892404.png)
